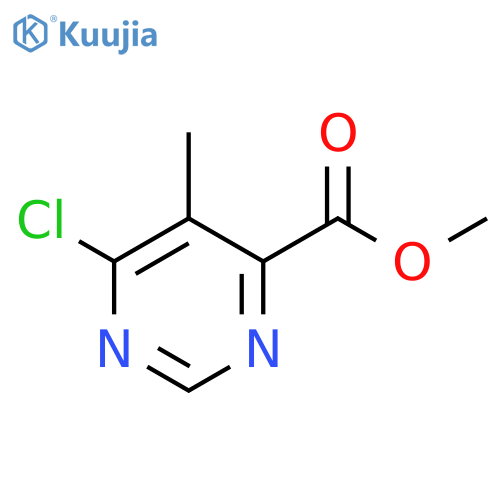Cas no 1211511-34-0 (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate)

1211511-34-0 structure
商品名:Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
CAS番号:1211511-34-0
MF:C7H7ClN2O2
メガワット:186.595680475235
MDL:MFCD17215888
CID:2194660
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
- 4-Pyrimidinecarboxylic acid, 6-chloro-5-methyl-, methyl ester
-
- MDL: MFCD17215888
- インチ: 1S/C7H7ClN2O2/c1-4-5(7(11)12-2)9-3-10-6(4)8/h3H,1-2H3
- InChIKey: KSHBTDFPNDHZJL-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=C(C)C(C(OC)=O)=N1
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 174666-10g |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |
1211511-34-0 | 10g |
$1872.00 | 2023-09-06 | ||
| Matrix Scientific | 174666-1g |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |
1211511-34-0 | 1g |
$540.00 | 2023-09-06 | ||
| Matrix Scientific | 174666-5g |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |
1211511-34-0 | 5g |
$1296.00 | 2023-09-06 |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1211511-34-0 (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate) 関連製品
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
